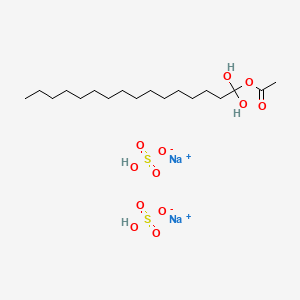
Disodium 1-acetoxyhexadecanediol disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-acetoxyhexadecanediol disulphate is a chemical compound with the molecular formula C18H36Na2O12S2. It is known for its unique structure, which includes two sulfate groups and an acetoxy group attached to a hexadecanediol backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing disodium 1-acetoxyhexadecanediol disulphate involves the esterification of 1-hydroxyhexadecanoic acid, followed by a reaction with sulfuric acid to introduce the sulfate groups . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and sulfation processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and techniques to maintain consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1-acetoxyhexadecanediol disulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Applications De Recherche Scientifique
Disodium 1-acetoxyhexadecanediol disulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and pathways.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of disodium 1-acetoxyhexadecanediol disulphate involves its interaction with specific molecular targets and pathways. The compound’s sulfate groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The acetoxy group may also play a role in modulating the compound’s activity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 1-acetoxyhexadecanediol sulfate: Similar in structure but with only one sulfate group.
Disodium 1-hydroxyhexadecanediol disulphate: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
Uniqueness
Disodium 1-acetoxyhexadecanediol disulphate is unique due to its combination of two sulfate groups and an acetoxy group, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these specific functional groups are required .
Propriétés
Numéro CAS |
65166-24-7 |
|---|---|
Formule moléculaire |
C18H38Na2O12S2 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
disodium;1,1-dihydroxyhexadecyl acetate;hydrogen sulfate |
InChI |
InChI=1S/C18H36O4.2Na.2H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20,21)22-17(2)19;;;2*1-5(2,3)4/h20-21H,3-16H2,1-2H3;;;2*(H2,1,2,3,4)/q;2*+1;;/p-2 |
Clé InChI |
TUBHFKYLCAUJMY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(O)(O)OC(=O)C.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



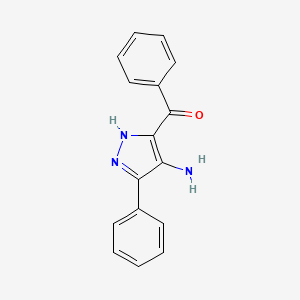


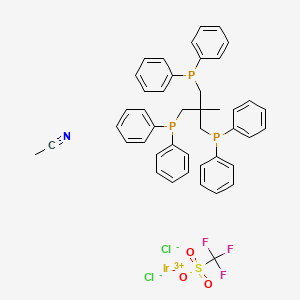
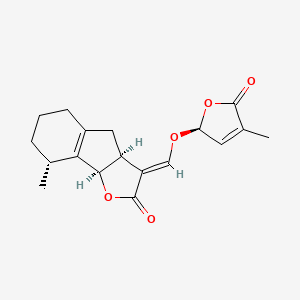

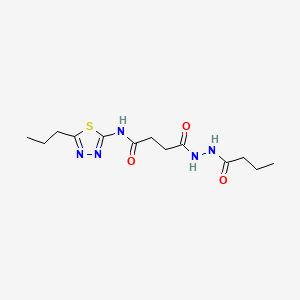
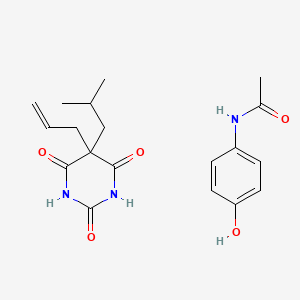
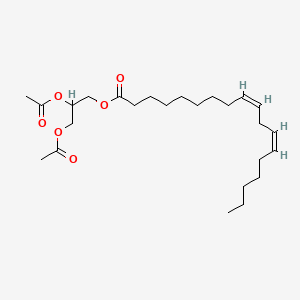
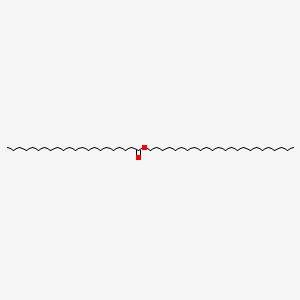

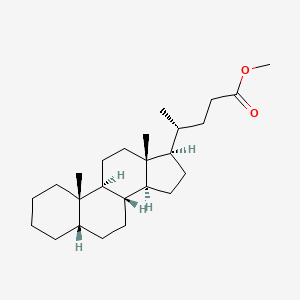
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
